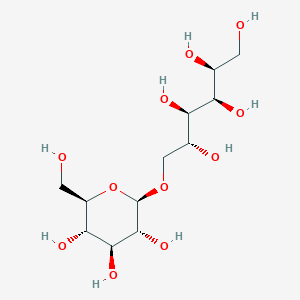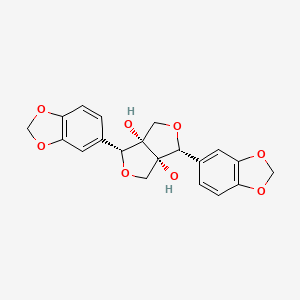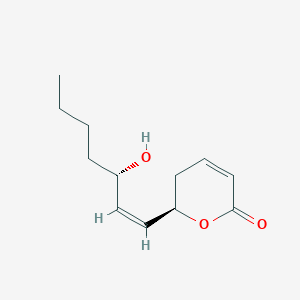
Desacetylumuravumbolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetylumuravumbolide is a natural product found in Tetradenia riparia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Total Synthesis and Biological Evaluation : Desacetylumuravumbolide has been synthesized through a process involving commercially available propargyl alcohol, with key steps including alkynylation, Noyori asymmetric reduction, and Still–Gennari olefination. This compound demonstrated potent anticancer activity against various cancer cell lines, including HeLa, MDA-MB-231, MCF7, and A549 (Sabitha et al., 2012).
Chemical Structure and Asymmetric Synthesis
- Asymmetric Synthesis : The first asymmetric synthesis of enantiopure desacetylumuravumbolide, confirming its revised structures and configurations, has been achieved. This process involved asymmetric reduction, allylboration, and ring-closing metathesis (Reddy et al., 2001).
Stereoselective Synthesis
- Stereoselective Total Synthesis : An efficient and simple stereoselective synthesis of desacetylumuravumbolide has been described, starting from valeraldehyde. The methodology included a highly enantioselective zinc-mediated addition of protected 2 alkyn-1-ol to aldehyde, Crimmins aldol reaction, and Horner–Wadsworth–Emmons olefination (Shekhar et al., 2011).
Antibacterial Activity and Wound Healing
- Antibacterial Activity and Wound Healing : Desacetylumuravumbolide, isolated from Azadirachta indica, along with other derivatives, showed efficacy in combination with first-generation cephalosporin antibiotics against major wound-associated bacterial pathogens. This combination displayed synergistic activity and could be clinically significant for controlling infections in wounds (Dhanya et al., 2015).
Propiedades
Nombre del producto |
Desacetylumuravumbolide |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2R)-2-[(Z,3S)-3-hydroxyhept-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1 |
Clave InChI |
AKDFAXNMDAJWDL-DOSOYNOZSA-N |
SMILES isomérico |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)O |
SMILES canónico |
CCCCC(C=CC1CC=CC(=O)O1)O |
Sinónimos |
desacetylumuravumbolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



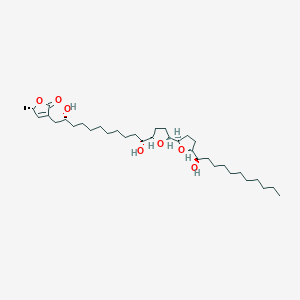
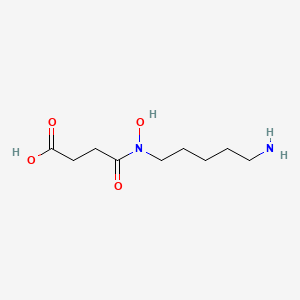
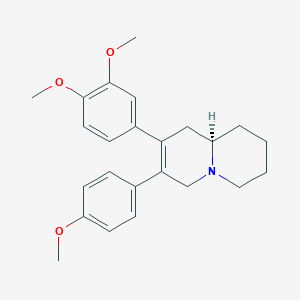
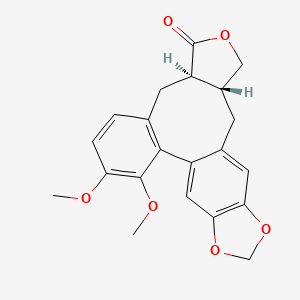
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
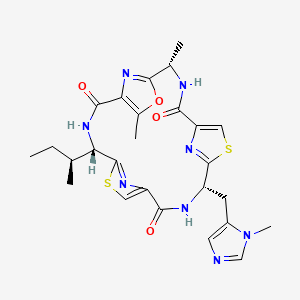
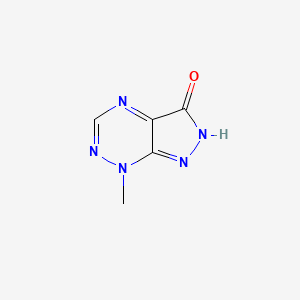
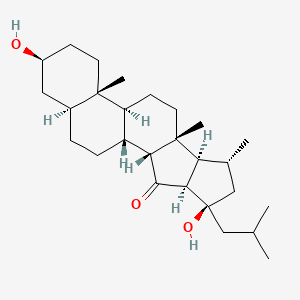
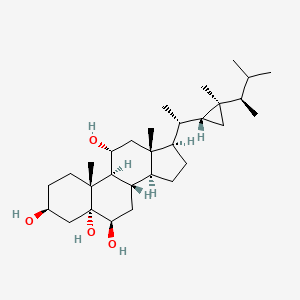
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
